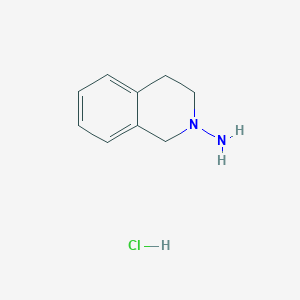

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNYYLITGNBPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508483 | |

| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79492-26-5 | |

| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3,4-Dihydroisoquinolin-2(1H)-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, its chemical properties are crucial for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core basic properties of this compound. We will delve into the structural factors influencing its basicity, the critical role of its pKa in drug design, a detailed protocol for its experimental determination, and its broader implications for reactivity and application in pharmaceutical development.

Introduction: The Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antihypertensive, and antimicrobial effects.[1][2] The compound of interest, 3,4-dihydroisoquinolin-2(1H)-amine, is a unique hydrazine derivative of this core structure. Supplied as a hydrochloride salt, its basicity is a defining characteristic that governs its utility as a synthetic intermediate and influences the properties of the final active pharmaceutical ingredients (APIs). Understanding the nuances of its basicity is paramount for chemists aiming to leverage this molecule in drug discovery campaigns.

Structural Analysis and Predicted Basicity

The basicity of 3,4-dihydroisoquinolin-2(1H)-amine is primarily attributed to the lone pairs of electrons on its two nitrogen atoms. The molecule is a substituted hydrazine attached to a tetrahydroisoquinoline framework.

-

The Tetrahydroisoquinoline Nitrogen (N2): This is a secondary amine integrated into the heterocyclic ring. Its basicity is comparable to other cyclic secondary amines. For instance, the parent compound, 1,2,3,4-tetrahydroisoquinoline, has a predicted pKa of its conjugate acid around 9.36.[3] This nitrogen's lone pair is localized and readily available for protonation.

-

The Terminal Amino Group (-NH2): This primary amine nitrogen is attached to the ring nitrogen, creating a hydrazine-like moiety. The presence of two adjacent nitrogen atoms complicates the prediction of basicity due to the "alpha effect," where the lone pair on one nitrogen can influence the reactivity of the other through orbital interactions. Generally, hydrazines are weaker bases than corresponding simple amines.

Given these features, we can predict that the N2 nitrogen within the ring is the more basic site and the primary site of protonation, which is stabilized in the hydrochloride salt form.

The Central Role of pKa in Drug Development

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity. For a basic compound like 3,4-dihydroisoquinolin-2(1H)-amine, the pKa refers to its conjugate acid. This value is a critical determinant of a drug molecule's behavior in biological systems.[4][5]

The ionization state of a molecule at physiological pH (typically ~7.4) profoundly impacts its:

-

Solubility: The ionized (protonated) form is generally much more water-soluble than the neutral free base, which is crucial for formulation and bioavailability.[6]

-

Permeability: The neutral, more lipophilic form is better able to cross cellular membranes. The pKa dictates the equilibrium between the ionized and non-ionized forms.[7]

-

Receptor Binding: Ionic interactions, such as salt bridges, are often key to a drug's binding affinity at its target site.

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by the pKa. For instance, highly basic compounds can be more susceptible to certain off-target effects or efflux mechanisms.[4][8]

Tuning the basicity of a lead compound is a common strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profile.[4]

Quantitative Data and Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | This compound | [11] |

| CAS Number | 79492-26-5 | [11][12] |

| Molecular Formula | C₉H₁₃ClN₂ | [12] |

| Molecular Weight | 184.67 g/mol | [12] |

| Predicted pKa | ~8.5 - 9.5 | Educated Estimate |

| Form | Hydrochloride Salt | [12] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Note on Predicted pKa: This estimate is based on the pKa of the parent 1,2,3,4-tetrahydroisoquinoline (~9.36)[3] and the understanding that the adjacent electron-withdrawing amino group will slightly reduce the basicity of the ring nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

To obtain a precise, empirical pKa value, potentiometric titration is the gold-standard method.[13] This protocol provides a self-validating system for determining the pKa of this compound.

Principle

The hydrochloride salt is dissolved in water, creating an acidic solution. This solution is then titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine has been neutralized to its free base form.

Materials and Equipment

-

This compound (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Analyte Solution: Accurately weigh approximately 18.5 mg (0.1 mmol) of this compound and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

-

System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Initial pH Reading: Record the initial pH of the solution. As the hydrochloride salt of a moderately strong base, the initial pH should be acidic.

-

Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.[14]

-

Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change). The titration curve should show a clear sigmoidal shape.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[15]

-

Conclusion and Implications

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its basic properties. The pKa of its conjugate acid, predicted to be in the range of 8.5-9.5, ensures that it is significantly protonated and water-soluble at physiological pH, while also being readily converted to its reactive free-base form under standard synthetic conditions. An accurate experimental determination of its pKa via potentiometric titration is essential for researchers aiming to precisely model its behavior in both synthetic and biological contexts. This foundational knowledge allows drug development professionals to make more informed decisions, ultimately accelerating the design of novel therapeutics built upon the versatile tetrahydroisoquinoline scaffold.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

- Zhang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Agricultural and Food Chemistry.

- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

- Santos, J. C., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

- Chemical Technology Co.,LTD. (n.d.). This compound.

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Santos-Putungan, A. B., & Teixeira, J. M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters.

- Badocco, D., et al. (2010). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.

- Oshiro, Y., et al. (1995). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Journal of Medicinal Chemistry.

- Zhang, S. (2011). Computational estimation of pKa values. Methods in Molecular Biology.

- Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemistry & Biodiversity.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150896, 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

- ResearchGate. (n.d.).

- Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews.

- ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid.

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Harvey, D. (n.d.). Chapter 9: Titrimetric Methods.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Musale, S., et al. (2022).

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

- Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics.

- Chem Zipper. (2019). Tetrahydroquinoline amine is the stronger base than Tetrahydroisoquinoline? Why?.

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values. Retrieved from [Link]

- Creative Bioarray. (n.d.).

- ResearchGate. (n.d.). The Significance of Acid/Base Properties in Drug Discovery.

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]

- Oregioni, A., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports.

- University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 4. drughunter.com [drughunter.com]

- 5. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. routledge.com [routledge.com]

- 11. This compound, CasNo.79492-26-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 12. 79492-26-5|this compound|BLD Pharm [bldpharm.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. asdlib.org [asdlib.org]

Introduction: The Significance of the 3,4-Dihydroisoquinoline Core

An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroisoquinoline Alkaloids

This guide provides a comprehensive exploration of the discovery, history, structural elucidation, synthesis, and biological significance of 3,4-dihydroisoquinoline alkaloids. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with modern insights, offering a detailed technical resource on this pivotal class of natural products.

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in a vast array of naturally occurring and synthetic compounds. As a key intermediate in the biosynthesis of more complex isoquinoline alkaloids, this heterocyclic system has garnered significant attention from the scientific community. Its rigid framework and the potential for stereogenicity at the C1 position are crucial for the diverse biological activities exhibited by these molecules, ranging from neurotoxins to potential therapeutics.[1] This guide will trace the historical journey from the initial discovery of these alkaloids to the sophisticated synthetic and analytical techniques employed today.

A Historical Perspective: From Discovery to Structural Understanding

The story of 3,4-dihydroisoquinoline alkaloids is intrinsically linked to the broader history of isoquinoline alkaloids, which began with the isolation of morphine from the opium poppy in the early 19th century.[2] However, the journey to understanding the 3,4-dihydroisoquinoline core itself has its own unique milestones.

Early Discoveries and Isolation

While the parent isoquinoline was first isolated from coal tar in 1885, the discovery of naturally occurring 3,4-dihydroisoquinoline alkaloids came later with the exploration of various plant species.[3] One of the earliest and most well-studied simple isoquinoline alkaloids is Salsoline, a tetrahydroisoquinoline that is closely related to its 3,4-dihydroisoquinoline precursor. Salsoline was first isolated from plants of the genus Salsola, such as Salsola richteri.[3] The genus Corydalis is another rich source of isoquinoline alkaloids and has been used for centuries in traditional Chinese medicine for its analgesic properties.[4][5] The discovery of these compounds spurred further investigation into their chemical structures and biological activities.

The Era of Classical Structural Elucidation

Before the advent of modern spectroscopic techniques, the structural elucidation of alkaloids was a painstaking process reliant on chemical degradation and derivatization. This classical approach involved a series of chemical reactions to break down the complex alkaloid into smaller, identifiable fragments.

Key classical methods included:

-

Hofmann Exhaustive Methylation: This multi-step process involves treating a tertiary amine with excess methyl iodide to form a quaternary ammonium salt, which is then subjected to elimination with a base like silver oxide to open the heterocyclic ring. Repetition of this process could systematically degrade the nitrogen-containing ring, providing clues about its structure.[6]

-

Emde Degradation: This method involves the reductive cleavage of quaternary ammonium salts, often using sodium amalgam, and was particularly useful for opening heterocyclic rings without the heating required for Hofmann elimination.[6]

-

Zinc Dust Distillation: Heating an alkaloid with zinc dust could cause dehydrogenation and aromatization, often yielding a known, stable aromatic core (e.g., phenanthrene from morphine), which provided a fundamental clue to the underlying carbon skeleton.[6]

-

Oxidation and Functional Group Analysis: Oxidative cleavage with reagents like potassium permanganate or chromic acid, along with tests for specific functional groups (hydroxyls, methoxyls, etc.), helped to piece together the molecular puzzle.[7]

These classical methods, while laborious, laid the essential groundwork for determining the fundamental structures of many isoquinoline alkaloids.

The Spectroscopic Revolution

The development of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the field of natural product chemistry. These methods allowed for rapid and non-destructive structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the complex structures of these alkaloids.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of molecules, which can be diagnostic for specific structural motifs within the alkaloid.[9]

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of 3,4-dihydroisoquinoline alkaloids in plants begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic transformations, with the key cyclization step being a Pictet-Spengler reaction.

The biosynthetic pathway can be summarized as follows:

-

L-Tyrosine is hydroxylated to L-DOPA.

-

L-DOPA is decarboxylated to Dopamine .

-

In a parallel pathway, L-Tyrosine is converted to 4-hydroxyphenylacetaldehyde .

-

The crucial Pictet-Spengler condensation occurs between dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by the enzyme norcoclaurine synthase (NCS), to form the tetrahydroisoquinoline core of (S)-norcoclaurine.

-

(S)-Norcoclaurine then serves as a central precursor for the biosynthesis of a vast array of more complex isoquinoline alkaloids through further enzymatic modifications such as methylation, hydroxylation, and oxidation.

Caption: Biosynthetic pathway of the tetrahydroisoquinoline core.

Synthetic Approaches to the 3,4-Dihydroisoquinoline Scaffold

The synthesis of 3,4-dihydroisoquinolines has been a subject of intense research due to their importance as synthetic intermediates. Several classical and modern methods have been developed.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10]

The general mechanism proceeds via an initial formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to form the cyclic product.

Caption: Mechanism of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone in the synthesis of isoquinoline alkaloids, typically yielding the fully reduced tetrahydroisoquinoline ring system.[11] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds through a Schiff base or iminium ion intermediate.[11][12]

Caption: Mechanism of the Pictet-Spengler reaction.

Modern Synthetic Methodologies

Modern organic synthesis has introduced numerous advancements for the preparation of 3,4-dihydroisoquinolines, often with improved yields, milder reaction conditions, and the ability to control stereochemistry.

-

Microwave-Assisted Synthesis: Both the Bischler-Napieralski and Pictet-Spengler reactions can be significantly accelerated using microwave irradiation, leading to shorter reaction times and often cleaner reactions.[13]

-

Triflic Anhydride (Tf₂O) Promoted Synthesis: Triflic anhydride can be used to promote a Bischler-Napieralski-type synthesis from phenylethanols and nitriles, proceeding through a phenonium ion intermediate.[13]

-

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of 1-substituted tetrahydroisoquinolines, which are valuable building blocks for chiral drugs. These methods often involve the asymmetric reduction of a 3,4-dihydroisoquinoline intermediate or the asymmetric addition of a nucleophile.

Biological Activities and Mechanisms of Action

3,4-Dihydroisoquinoline alkaloids and their derivatives exhibit a wide range of biological activities. Salsoline, for instance, is known to be a neurotoxin and has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease.[14] It has been detected in the cerebrospinal fluid of Parkinson's disease patients and is known to be a metabolite of salsolinol.[3]

The neurotoxic effects of salsoline are believed to be related to its interaction with dopaminergic pathways in the brain.[14] It has been found in brain regions with high concentrations of dopamine, such as the basal ganglia and frontal cortex.[14] The mechanism of action may involve the inhibition of enzymes like monoamine oxidase, leading to altered dopamine metabolism, and the induction of oxidative stress and apoptosis in dopaminergic neurons.[15][16]

Caption: Simplified dopamine D2 receptor signaling pathway, a target for isoquinoline alkaloids like Salsoline.[17][18]

Experimental Protocols

The following protocols are provided as a representative guide for the isolation and synthesis of 3,4-dihydroisoquinoline alkaloids.

Protocol for the Isolation of Salsoline from Salsola richteri

This protocol is a generalized procedure based on established methods for alkaloid extraction.[19][20][21]

-

Sample Preparation: Air-dry the aerial parts of Salsola richteri and grind to a coarse powder.

-

Extraction:

-

Moisten the powdered plant material (1 kg) with a 10% aqueous sodium carbonate solution to liberate the free alkaloids.

-

Macerate the moistened powder with dichloromethane (3 x 3 L) for 24 hours for each extraction.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid (500 mL).

-

Wash the acidic solution with diethyl ether (3 x 200 mL) to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 9-10 with a concentrated ammonium hydroxide solution.

-

Extract the liberated alkaloids with chloroform (5 x 200 mL).

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the individual alkaloids.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing Salsoline.

-

Further purify the Salsoline-containing fractions by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure Salsoline.

-

Protocol for the Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol is a representative example for the synthesis of a 1-substituted 3,4-dihydroisoquinoline.[13]

-

Amide Formation:

-

To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (12 mmol).

-

Slowly add the desired acyl chloride (e.g., phenylacetyl chloride, 11 mmol) and stir the mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude N-acyl-β-phenylethylamide. Purify by recrystallization or column chromatography.

-

-

Cyclization:

-

To a solution of the purified amide (5 mmol) in anhydrous acetonitrile (30 mL), add phosphorus oxychloride (POCl₃, 15 mmol) dropwise at 0 °C.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with 20% NaOH solution to pH 9-10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 3,4-dihydroisoquinoline.

Data Presentation

Representative ¹H NMR Data for Salsoline

The following table summarizes the characteristic ¹H NMR chemical shifts for Salsoline.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~4.0-4.2 | q |

| H-3 | ~2.7-2.9 and ~3.1-3.3 | m |

| H-4 | ~2.6-2.8 | t |

| H-5 | ~6.6 | s |

| H-8 | ~6.5 | s |

| 1-CH₃ | ~1.4-1.5 | d |

| 7-OCH₃ | ~3.8 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Fragmentation of 3,4-Dihydroisoquinolines

The mass spectral fragmentation of 3,4-dihydroisoquinolines often involves characteristic pathways that are useful for their identification.

-

Retro-Diels-Alder (RDA) Reaction: For tetrahydroisoquinoline derivatives, a characteristic RDA fragmentation of the non-aromatic ring is often observed.

-

Loss of Substituents: The loss of substituents from the isoquinoline core, particularly from the C1 position, is a common fragmentation pathway.

-

Cleavage of the C1-N Bond: Cleavage adjacent to the nitrogen atom is also a typical fragmentation route.

Conclusion

The 3,4-dihydroisoquinoline alkaloids represent a fascinating and important class of natural products. From their initial discovery and laborious structural elucidation using classical chemical methods to the modern era of sophisticated synthesis and spectroscopic analysis, the journey of understanding these molecules has been one of significant scientific advancement. Their diverse biological activities, particularly their interactions with neurological pathways, continue to make them compelling targets for drug discovery and development. This guide has provided a comprehensive overview of the core principles and technical aspects related to these alkaloids, serving as a valuable resource for researchers in the field.

References

- Salsoline. (n.d.). In Grok. Retrieved January 25, 2026.

- Salsoline. (n.d.). In Wikipedia. Retrieved January 25, 2026.

- Salsoline. (n.d.). In PubChem.

- 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026.

- Salsolinol. (n.d.). In PubChem.

- Iwata, S., et al. (2007). Isolation of salsolinol, a tetrahydroisoquinoline alkaloid, from the marine sponge Xestospongia cf. vansoesti as a proteasome inhibitor.

- Corydalis. (n.d.). In Wikipedia. Retrieved January 25, 2026.

- Valenti, O., & Mutschler, E. (2023). Biochemistry, Dopamine Receptors. In StatPearls.

- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). Benchchem.

- Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020). SlideShare.

- Shang, X. F., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- General Methods of Extraction and Isolation of Alkaloids. (2017).

- Alkaloids: General structure elucid

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central.

- Corydalis Plant: History, Uses, and Modern Herbal Benefits. (n.d.). Feelz.

- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Method for isolating alkaloids salsolin and salsolidine. (1947).

- The Pictet-Spengler Reaction Upd

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).

- Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. (2015). PubMed Central.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed Central.

- Pictet-Spengler Reaction. (n.d.). NROChemistry.

- Alkaloids - Structural elucidation & determin

- Dopamine receptor. (n.d.). In Wikipedia. Retrieved January 25, 2026.

- Process for the extraction and purification of alkaloids. (1995).

- Structural determin

- Dopamine Receptor Signaling. (2004). Taylor & Francis Online.

- The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. (2025).

- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters.

- Extraction of Alkaloids. (n.d.). Alfa Chemistry.

- The Analgesic Properties of Corydalis yanhusuo. (2021). PubMed Central.

- Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. (2025).

- Pharmacognosy. (n.d.). Textbook.

- Corydalis: The Enigmatic Herb With a Rich History. (2025).

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.

- ALKALOIDS, AN OVERVIEW. (n.d.). Chapter.

- Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare.

- Dopamine Receptor and Signaling P

- Dopamine receptor signaling and current and future antipsychotic drugs. (2016). PubMed Central.

- Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. (2025). Frontiers in Pharmacology.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PubMed Central.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. findyourfeelz.com [findyourfeelz.com]

- 5. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Structural determination of alkaloids | PPS [slideshare.net]

- 8. Salsolinol | C10H13NO2 | CID 91588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 14. Salsoline - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. SU412192A1 - The method of isolation of salsoline and salsolidine - Google Patents [patents.google.com]

- 20. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to the Spectroscopic Characterization of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride (CAS No: 79492-26-5), a key intermediate in pharmaceutical research and drug development. The structural elucidation of this molecule is paramount for ensuring its purity, identity, and stability. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and its Spectroscopic Implications

This compound, also known as N-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride, possesses a rigid bicyclic core composed of a benzene ring fused to a dihydropyridine ring, with an amine substituent at the 2-position. The hydrochloride salt form influences the electronic environment of the molecule, particularly the nitrogen atoms, which has distinct consequences for its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The data presented here is based on the analysis of the closely related compound, 1,2,3,4-tetrahydroisoquinoline hydrochloride, and predicted shifts for the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atom in the hydrochloride salt will lead to a downfield shift of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 | br s | 2H | NH₂⁺ |

| ~7.2 | m | 4H | Ar-H |

| ~4.2 | s | 2H | C1-H |

| ~3.3 | t | 2H | C3-H |

| ~3.0 | t | 2H | C4-H |

Data predicted based on the spectrum of 1,2,3,4-tetrahydroisoquinoline hydrochloride.[1]

Interpretation:

-

Aromatic Protons (δ ~7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region.

-

C1 Methylene Protons (δ ~4.2 ppm): The two protons at the C1 position are adjacent to the aromatic ring and the protonated nitrogen, resulting in a downfield singlet.

-

C3 and C4 Methylene Protons (δ ~3.0-3.3 ppm): The protons on the C3 and C4 carbons of the saturated ring will appear as triplets, due to coupling with the adjacent methylene groups.

-

Amine Protons (δ ~9.9 ppm): The two protons of the exocyclic primary amine, being protonated, will be significantly deshielded and appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Caption: Workflow for NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~134 | C4a |

| ~129 | C8a |

| ~128 | Ar-C |

| ~126 | Ar-C |

| ~50 | C1 |

| ~48 | C3 |

| ~28 | C4 |

Data predicted based on the spectrum of 1,2,3,4-tetrahydroisoquinoline.[2]

Interpretation:

-

Aromatic Carbons (δ ~126-134 ppm): The six carbons of the benzene ring will resonate in the downfield region. The quaternary carbons (C4a and C8a) will be further downfield.

-

Aliphatic Carbons (δ ~28-50 ppm): The three methylene carbons of the saturated ring (C1, C3, and C4) will appear in the upfield region. The C1 and C3 carbons, being adjacent to the nitrogen atom, will be more deshielded compared to the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the amine salt, the aromatic ring, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration |

| 3400-3250 | N-H stretch (primary amine salt) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1650-1580 | N-H bend (primary amine) |

| 1600, 1475 | C=C stretch (aromatic) |

| 1250-1020 | C-N stretch |

Data predicted based on general IR correlation tables for amines and their salts.[3]

Interpretation:

-

N-H Stretching (3400-3250 cm⁻¹): The primary amine hydrochloride will show characteristic broad absorption bands in this region due to the stretching vibrations of the N-H bonds.[3]

-

C-H Stretching (3100-2850 cm⁻¹): The spectrum will exhibit sharp peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

N-H Bending (1650-1580 cm⁻¹): A characteristic bending vibration for the primary amine group is expected in this region.[3]

-

Aromatic C=C Stretching (1600, 1475 cm⁻¹): The benzene ring will show characteristic C=C stretching absorptions.

-

C-N Stretching (1250-1020 cm⁻¹): The stretching vibration of the C-N bond is also expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: The expected mass for the protonated molecule [C₉H₁₂N₂ + H]⁺ is approximately m/z 149.1.

-

Major Fragment Ions: The fragmentation of the tetrahydroisoquinoline core is expected to be a dominant feature. A key fragmentation pathway involves the retro-Diels-Alder reaction of the dihydro-pyridine ring, leading to the loss of ethylene (28 Da). Another common fragmentation is the loss of the amino group.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment |

| 149.1 | [M+H]⁺ |

| 132.1 | [M+H - NH₂]⁺ |

| 117.1 | [M+H - CH₂=CH₂]⁺ |

| 104.1 | [C₈H₈]⁺ |

Data predicted based on the fragmentation of 1,2,3,4-tetrahydroisoquinoline hydrochloride.[1]

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the structural characterization of this compound. The predicted data, based on closely related structures and fundamental spectroscopic principles, offers a reliable reference for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the stringent quality control required in drug development.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Navigating the Pre-formulation Gauntlet: A Technical Guide to the Solubility and Stability of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

For Immediate Release

[SHANGHAI, CN – January 25, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the critical pre-formulation parameters of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride (CAS No. 79492-26-5). As a Senior Application Scientist, the following discourse is built upon a foundation of established analytical principles and field-proven insights to empower research teams in making informed decisions during the early stages of drug development. The successful progression of any active pharmaceutical ingredient (API) is contingent on a thorough understanding of its fundamental physicochemical properties. This guide will elucidate the pathways to comprehensively characterize the solubility and stability of this promising tetrahydroisoquinoline derivative.

Executive Summary: The "Why" Before the "How"

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which can be mitigated by a robust pre-formulation strategy. For an amine hydrochloride salt such as this compound, understanding its solubility and stability is not merely a data-gathering exercise; it is a critical step that dictates formulation strategies, manufacturing processes, and ultimately, the bioavailability and shelf-life of the final drug product. This guide will delve into the causality behind experimental choices, providing a framework for a self-validating system of protocols to de-risk development and accelerate timelines.

Foundational Physicochemical Characterization

A comprehensive understanding of the molecule's intrinsic properties is the bedrock of any solubility and stability investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79492-26-5 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂ | [1][2] |

| Molecular Weight | 184.67 g/mol | [1] |

| Appearance | White to off-white solid (typical for hydrochloride salts) | General knowledge |

| Storage | Sealed in dry, room temperature conditions | [1] |

While some supplier data suggests general solubility in organic solvents and stability under ambient conditions, this information is insufficient for drug development purposes.[3] A rigorous, data-driven approach is essential.

Aqueous and Solvent Solubility: Beyond a Simple "Soluble" or "Insoluble"

The solubility of an API is a primary determinant of its dissolution rate and subsequent absorption. For this compound, a systematic evaluation across a range of physiologically and pharmaceutically relevant media is imperative.

The Rationale Behind Solvent Selection

The choice of solvents is not arbitrary. It is a strategic selection designed to mimic biological fluids and explore potential formulation vehicles. A typical screening panel would include:

-

Purified Water: Establishes baseline aqueous solubility.

-

pH-Buffered Solutions (pH 1.2, 4.5, 6.8): Simulates the pH environments of the gastrointestinal tract.

-

Common Organic Solvents (e.g., Ethanol, Propylene Glycol, PEG 400): Explores potential for liquid formulations.

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): Provides a more accurate prediction of in vivo dissolution.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its simplicity and reliability.

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved API.[4][5][6]

Causality: The use of excess solid ensures that the resulting solution is saturated. The extended equilibration time is crucial to prevent underestimation of solubility.

Stability Indicating Method Development: The Cornerstone of Reliable Data

A robust, stability-indicating analytical method is a prerequisite for accurate stability studies. This method must be able to separate the intact API from its degradation products.

The Logic of Forced Degradation

Forced degradation, or stress testing, is the intentional degradation of the API under more severe conditions than it would typically encounter.[7][8] The objective is not to determine shelf-life but to generate potential degradation products and demonstrate the specificity of the analytical method.[9][10]

Diagram 1: Forced Degradation Workflow

Caption: Workflow for developing a stability-indicating method.

Protocol: Forced Degradation Studies

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid API at 80 °C for 48 hours.

-

Photostability: Solid API and solution exposed to ICH-compliant light conditions.

Analytical Technique: A reverse-phase HPLC method with UV detection is typically the workhorse for this analysis.[11] Method development will focus on achieving baseline separation between the parent peak and all degradant peaks.

Unveiling Instabilities: A Deep Dive into Degradation Pathways

For a hydrochloride salt of a weakly basic amine, two key areas of instability must be thoroughly investigated: disproportionation and hygroscopicity.

Salt Disproportionation: The Hidden Threat

Disproportionation is a phenomenon where the salt form reverts to its less soluble free base.[12][13][14] This can be triggered by changes in the micro-environmental pH, often influenced by excipients in a formulation.[15][16]

Diagram 2: Mechanism of Salt Disproportionation

Sources

- 1. 79492-26-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.79492-26-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Buy 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE (EVT-436286) | 4836-98-0 [evitachem.com]

- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforschenonline.org [sciforschenonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

- 11. jddtonline.info [jddtonline.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Making sure you're not a bot! [helda.helsinki.fi]

- 14. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharxmonconsulting.com [pharxmonconsulting.com]

- 16. researchgate.net [researchgate.net]

The Dihydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 3,4-dihydroisoquinoline scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetically derived compounds exhibiting potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the dihydroisoquinoline core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, delve into established and modern synthetic strategies, and extensively discuss its multifaceted roles in targeting a spectrum of diseases, including cancer, microbial infections, and viral illnesses. This guide will further provide detailed experimental protocols for the evaluation of dihydroisoquinoline-based compounds and analyze their structure-activity relationships, offering insights into the rational design of next-generation therapeutics.

Introduction: The Enduring Significance of the Dihydroisoquinoline Scaffold

The isoquinoline alkaloid family, found extensively in the plant kingdom, has a rich history in medicine, with morphine being one of its most recognized members.[1] The dihydroisoquinoline core, a partially saturated derivative, represents a "privileged scaffold" in drug discovery. This is attributed to its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of various substituents to interact with biological targets. Natural and synthetic compounds containing this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antispasmodic properties.[2] This guide will elucidate the chemical and biological versatility that makes the dihydroisoquinoline scaffold a cornerstone of modern medicinal chemistry.

Synthesis of the Dihydroisoquinoline Core: Foundational and Contemporary Strategies

The construction of the dihydroisoquinoline nucleus is a well-established area of organic synthesis, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

The Bischler-Napieralski Reaction: A Classic Cyclodehydration

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines.[3][4] The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent, typically phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[3]

Mechanism: The reaction proceeds through the initial formation of an imidoyl phosphate or a similar activated species, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[3] The presence of electron-donating groups on the aromatic ring of the β-phenylethylamine starting material facilitates the cyclization.[3]

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

-

Reactant Preparation: Dissolve the β-phenylethylamide (1 equivalent) in an anhydrous, non-polar solvent such as toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Dehydrating Agent: To the stirred solution, cautiously add the dehydrating agent (e.g., POCl₃, 1.5-2.0 equivalents) dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, gradually warm the reaction mixture to reflux temperature and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 8-9.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction: A Versatile Condensation-Cyclization

The Pictet-Spengler reaction provides a powerful means to synthesize tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]

Mechanism: The reaction is initiated by the formation of a Schiff base (iminium ion) intermediate from the condensation of the amine and the carbonyl compound. This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring to form the new heterocyclic ring.[5]

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, acetonitrile).[5]

-

Acid Catalysis: Slowly add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture.[5]

-

Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC until the starting materials are consumed.[5]

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[5]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by column chromatography.

Therapeutic Applications of the Dihydroisoquinoline Scaffold

The dihydroisoquinoline scaffold is a versatile platform for the development of therapeutic agents across a wide range of disease areas. Its rigid framework allows for the introduction of various functional groups, leading to compounds with high affinity and selectivity for diverse biological targets.

Anticancer Activity

Dihydroisoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer chemotherapy. Several dihydroisoquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest and ultimately triggers programmed cell death.

Table 1: Dihydroisoquinoline-based Tubulin Polymerization Inhibitors

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 32 | CEM leukemia | 0.64 | [6] |

| Compound 21 | CEM leukemia | 4.10 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the change in turbidity as tubulin polymerizes into microtubules.

-

Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution (100 mM). Prepare highly purified tubulin protein at a concentration of 2-4 mg/mL in the polymerization buffer containing 1 mM GTP.[7]

-

Reaction Setup: In a pre-chilled 96-well plate, add 10 µL of various concentrations of the test dihydroisoquinoline compound or a vehicle control (e.g., DMSO).[7]

-

Initiation of Polymerization: Add the tubulin-GTP mixture to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Dihydroisoquinoline alkaloids have been shown to modulate this pathway, making them attractive candidates for targeted cancer therapy.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dihydroisoquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Dihydroisoquinoline alkaloids have demonstrated significant activity against a range of pathogenic microorganisms.

-

Mechanism of Action: The antimicrobial mechanisms of dihydroisoquinolines are diverse and can include the disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and interference with essential metabolic pathways.[11][12]

Antiviral Activity

Dihydroisoquinoline derivatives have also shown promise as antiviral agents, particularly against the human immunodeficiency virus (HIV).

-

Mechanism of Action: A key target for these compounds is HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.[13] Some dihydroisoquinoline derivatives act as inhibitors of the strand transfer step catalyzed by this enzyme.[13] The mechanism often involves chelation with the divalent metal ions (Mg²⁺) in the active site of the integrase, thereby blocking its function.[13]

Table 2: Dihydroisoquinoline-based HIV-1 Integrase Inhibitors

| Compound ID | Strand Transfer Inhibition IC₅₀ (µM) | Antiviral Activity (% reduction of p24) | Reference |

| 4m | 0.7 | - | [13] |

| 6c | 0.8 | 91% | [13] |

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of dihydroisoquinoline derivatives is highly dependent on the nature and position of substituents on the scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[14]

-

For Anticancer Activity (Tubulin Inhibition): The presence of hydroxyl groups on the aromatic ring is often associated with enhanced activity, while methoxy groups can be less favorable. The nature of the substituent at the 1-position also plays a significant role in determining potency.

-

For Antimicrobial Activity: The lipophilicity of the molecule can influence its ability to penetrate the bacterial cell membrane. Specific functional groups can also be introduced to target key bacterial enzymes.

-

For Antiviral Activity (HIV Integrase Inhibition): The presence of groups capable of chelating with the metal ions in the active site of the integrase is a key determinant of inhibitory activity. The overall shape and electronic properties of the molecule also contribute to its binding affinity.[6]

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[15] While in-depth ADME studies for many dihydroisoquinoline derivatives are ongoing, some general considerations can be made. The lipophilicity and polarity of the molecule, which can be tuned by modifying the substituents, will significantly impact its absorption and distribution.[16] The nitrogen atom in the dihydroisoquinoline ring can be a site for metabolism. In silico tools and in vitro assays are valuable for predicting and evaluating the ADME properties of novel dihydroisoquinoline-based compounds early in the drug discovery process.[15]

Conclusion and Future Perspectives

The dihydroisoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for new therapeutic agents. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the optimization of pharmacokinetic properties to enhance drug-like characteristics, and the exploration of novel therapeutic applications for this privileged scaffold. The integration of computational drug design with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the discovery and development of the next generation of dihydroisoquinoline-based medicines.

References

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors. National Institutes of Health. [Link]

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

-

Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. TU Wien. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

-

Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]

-

Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]

-

Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. PubMed. [Link]

-

A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. [Link]

-

Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. MDPI. [Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]

-

The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Institutes of Health. [Link]

-

Antimicrobial activity of some isoquinoline alkaloids. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. PubMed Central. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]

-

Datasets of text - GraphViz examples?. Graphviz Forum. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PubMed. [Link]

-

Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library. [Link]

-

ADME Properties - Pharmacokinetics. Drug Design. [Link]

-

Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in Microbiology. [Link]

-

Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer. MDPI. [Link]

-

Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Structure-Activity Relationships in Med Chem. Fiveable. [Link]

-

A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. ResearchGate. [Link]

-

IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLINESS OF NOSCAPINE AND ITS NATURAL ANALOGS. Journal of Advanced Scientific Research. [Link]

-

Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. PubMed. [Link]

-

Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Institutes of Health. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

-

Molecular Pathway Diagrams Tutorial. YouTube. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

Sources

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. pharmtech.com [pharmtech.com]

- 16. sciensage.info [sciensage.info]

The 3,4-Dihydroisoquinoline Core: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydroisoquinoline motif is a cornerstone in the architecture of a vast and diverse array of natural products, particularly within the expansive family of isoquinoline alkaloids. This guide provides a comprehensive exploration of this privileged heterocyclic system, delving into its prevalence in nature, the intricate biosynthetic pathways that forge its existence, and the remarkable spectrum of pharmacological activities that have positioned it as a focal point in contemporary drug discovery and development. We will navigate through the major classes of these alkaloids, elucidating their structural nuances and the profound impact these have on their biological function. Furthermore, this document furnishes detailed experimental protocols for the isolation, characterization, and biological evaluation of these compelling molecules, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: The Significance of the 3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline scaffold, a bicyclic aromatic heterocycle, is a recurring and vital structural element in a multitude of biologically active natural products.[1] Its prevalence is particularly pronounced in the plant kingdom, where it forms the backbone of numerous isoquinoline alkaloids. These compounds are not mere metabolic curiosities; they are potent modulators of physiological processes, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] The inherent structural rigidity and the capacity for diverse substitutions on this core framework make it an exemplary scaffold for molecular recognition by biological targets, thus rendering it a "privileged scaffold" in the parlance of medicinal chemistry. This guide aims to provide a deep dive into the world of natural products containing this remarkable core, offering insights that are both scientifically rigorous and practically applicable for professionals in the field.

A Walk Through Nature's Bounty: Classification and Diversity

The structural diversity of natural products featuring the 3,4-dihydroisoquinoline core is vast. They are broadly classified as isoquinoline alkaloids, which are further subdivided based on their structural complexity and biosynthetic origins.

Simple Isoquinolines

These represent the most basic structural class and are the biosynthetic precursors to more complex alkaloids.[3] While less common in their simple form, they are foundational to the understanding of the broader family.

Benzylisoquinoline Alkaloids (BIAs)

This is the largest and most pharmacologically significant class of isoquinoline alkaloids.[4][5] The quintessential feature is a benzyl group typically attached at the C1 position of the isoquinoline core. This class is the wellspring for a plethora of structurally diverse subclasses, including:

-

Protoberberines: Characterized by an additional ring formed by the cyclization of the N-methyl group and the benzyl ring, exemplified by the well-studied berberine .

-

Aporphines: Formed through intramolecular phenol coupling of reticuline, leading to a tetracyclic system.

-

Morphinans: Possessing a pentacyclic structure, this class includes the renowned analgesic, morphine .

The rich chemical diversity within BIAs is a testament to the evolutionary ingenuity of plant secondary metabolism.[5][6]